

Spectroscopic Profile of Porantherine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Porantherine*

Cat. No.: *B2928570*

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This technical guide provides a detailed overview of the spectroscopic data for the alkaloid **Porantherine**, focusing on Infrared (IR) spectroscopy and Mass Spectrometry (MS). The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which is of significant interest in chemical synthesis and potential pharmacological applications.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. The IR spectrum of **Porantherine** exhibits characteristic absorption bands corresponding to its unique cyclic amine structure. The data presented below is derived from the analysis of a synthetic sample, which was found to be identical to an authentic sample of natural **Porantherine**.

Wavenumber (cm ⁻¹)	Interpretation
3200	N-H stretching vibration (associated amine)
2950	C-H stretching (aliphatic)
1650	C=C stretching (alkene)
1450	C-H bending (aliphatic)
1375	C-H bending (aliphatic)
1110	C-N stretching
970	C-H out-of-plane bending (alkene)
940	C-H out-of-plane bending (alkene)
890	C-H out-of-plane bending (alkene)
820	C-H out-of-plane bending (alkene)

Mass Spectrometry (MS) Data

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of **Porantherine** confirms its molecular formula, C₁₅H₂₃N.

m/z Value	Interpretation
217	Parent Ion [M] ⁺

Experimental Protocols

The following sections describe the generalized experimental methodologies for obtaining the spectroscopic data for **Porantherine**. These protocols are based on standard analytical chemistry practices prevalent during the period of its initial synthesis and characterization.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Porantherine** using infrared spectroscopy.

Instrumentation: A double-beam infrared spectrophotometer.

Sample Preparation: A dilute solution of **Porantherine** was prepared in carbon tetrachloride (CCl_4). Carbon tetrachloride is a suitable solvent for IR spectroscopy in the regions of interest as it has minimal absorption in large portions of the mid-infrared spectrum.

Data Acquisition:

- The spectrophotometer was calibrated using a polystyrene film standard.
- A background spectrum of the solvent (CCl_4) was recorded in a matched salt (e.g., NaCl or KBr) cell.
- The sample solution was placed in an identical salt cell.
- The infrared spectrum was recorded over the range of approximately 4000 cm^{-1} to 600 cm^{-1} .
- The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm^{-1}). The absorption bands were then identified and assigned to their corresponding molecular vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of **Porantherine**.

Instrumentation: A magnetic sector or quadrupole mass spectrometer.

Sample Introduction: The sample was introduced into the ion source, likely via a direct insertion probe for a solid sample or via a gas chromatograph inlet if the sample was sufficiently volatile and thermally stable.

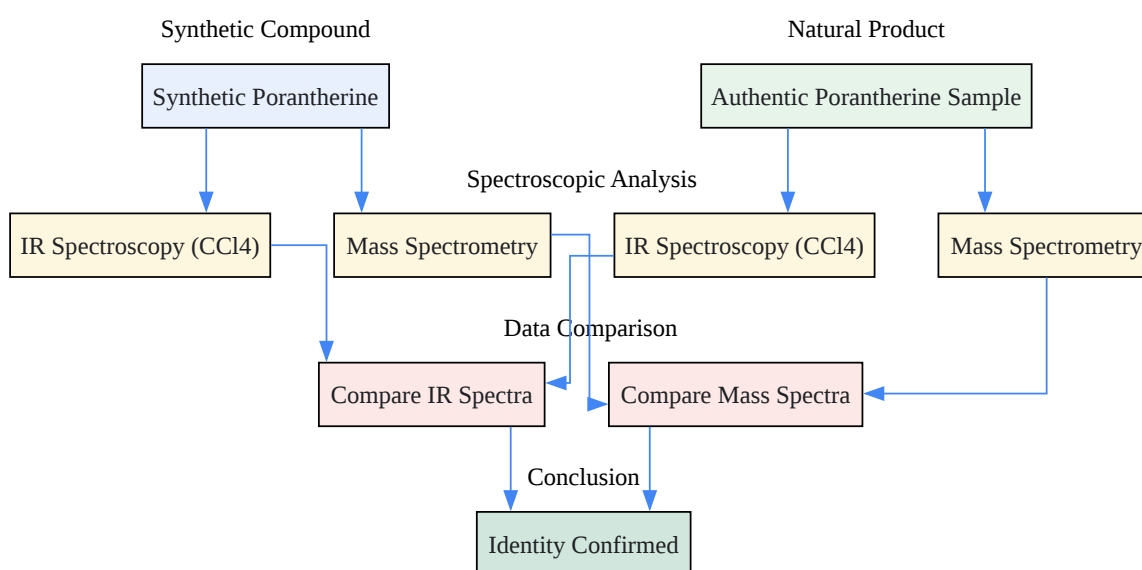
Ionization: Electron Ionization (EI) was the most common method for this type of molecule. The sample was bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

Mass Analysis: The resulting ions were accelerated into the mass analyzer, where they were separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions were detected, and their abundance was recorded, generating a mass spectrum which is a plot of relative intensity versus m/z . The peak with the highest m/z value that corresponds to the intact molecule is identified as the parent ion $[M]^+$.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like **Porantherine** to confirm its identity against a natural sample.



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Caption: Workflow for the comparative spectroscopic analysis of synthetic and natural **Porantherine**.

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